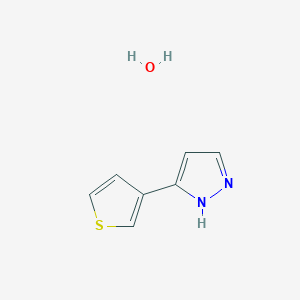

3-(3-Thienyl)-1H-pyrazole hydrate

描述

The Pyrazole (B372694) Heterocycle: Fundamental Importance in Contemporary Chemical Science

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary chemical science. Its unique structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a wide array of biologically active compounds. Pyrazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govrsc.org

The versatility of the pyrazole ring stems from its aromaticity and the presence of both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). This allows for diverse molecular interactions and provides a stable framework that can be readily functionalized to fine-tune biological activity and physicochemical properties. Its presence in numerous FDA-approved drugs underscores its profound impact on pharmaceutical development.

Structural and Electronic Significance of Thiophene-Substituted Pyrazole Scaffolds

The incorporation of a thiophene (B33073) ring—a five-membered aromatic ring containing a sulfur atom—onto a pyrazole scaffold creates a hybrid molecule with enhanced and often novel properties. The sulfur atom in the thiophene ring influences the electronic distribution of the entire molecule through its lone pairs and its ability to participate in π-conjugation. This can modulate the binding affinity and specificity of the compound towards biological targets. rsc.org

The combination of the electron-rich thiophene ring with the pyrazole core can lead to compounds with improved pharmacokinetic profiles. rsc.org Thiophene itself is a key structural component in many pharmaceuticals, valued for its metabolic stability and ability to mimic a phenyl ring while having distinct electronic characteristics. The fusion of these two important heterocycles results in a scaffold, the thienyl-pyrazole, that is a fertile ground for the discovery of new chemical entities with potential applications in materials science and medicine. nih.govrsc.org

Positioning of 3-(3-Thienyl)-1H-pyrazole Hydrate (B1144303) within Current Pyrazole Chemistry Research

The specific compound, 3-(3-Thienyl)-1H-pyrazole hydrate (CAS Number: 1269060-45-8), represents a precise arrangement of this hybrid scaffold. sigmaaldrich.com While extensive research has been published on the broader class of thienyl-pyrazoles, particularly the 2-thienyl isomer and more complex derivatives, this compound itself remains a relatively under-explored molecule in peer-reviewed literature. nih.govresearchgate.net

Its significance currently lies in its commercial availability, which positions it as a readily accessible building block for synthetic chemists. sigmaaldrich.comfluorochem.co.uk Researchers can utilize this compound as a starting material for the synthesis of more complex molecules, leveraging the inherent properties of the thienyl-pyrazole core. The "hydrate" designation indicates the presence of water molecules within the crystal structure, which can be an important consideration for solubility, stability, and reaction stoichiometry. The potential applications of its derivatives can be inferred from the known activities of related thienyl-pyrazole compounds, which include roles as intermediates in the development of novel therapeutic agents and functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1269060-45-8 |

| Molecular Formula | C₇H₈N₂OS |

| Molecular Weight | 168.22 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥95% |

Data sourced from commercial supplier information. sigmaaldrich.comfluorochem.co.uk

Conceptual Framework and Research Trajectories Addressed in this Outline

This article establishes a conceptual framework by first exploring the foundational importance of the pyrazole heterocycle in chemical science. It then examines the specific structural and electronic advantages conferred by the introduction of a thiophene substituent. Within this context, the article positions this compound as a key, commercially available, yet scientifically under-documented, synthetic intermediate. The subsequent sections are designed to provide a detailed overview based on the established properties of its constituent heterocycles, highlighting the potential research avenues that this specific molecule opens up for synthetic and medicinal chemists. The lack of specific published research on this hydrate necessitates a focus on the potential derived from its structural class.

Table 2: Comparison of Core Heterocyclic Scaffolds

| Feature | Pyrazole Ring | Thiophene Ring |

|---|---|---|

| Ring Size | 5-membered | 5-membered |

| Heteroatoms | Two Nitrogen (N) | One Sulfur (S) |

| Aromaticity | Yes | Yes |

| Key Chemical Feature | H-bond donor & acceptor sites | Electron-rich, π-excessive system |

| Role in Chemistry | Privileged scaffold in medicine | Important pharmacophore, phenyl bioisostere |

属性

IUPAC Name |

5-thiophen-3-yl-1H-pyrazole;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S.H2O/c1-3-8-9-7(1)6-2-4-10-5-6;/h1-5H,(H,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDDXIHIUCSANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=NN2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Thienyl 1h Pyrazole Hydrate and Analogous Thienyl Pyrazole Derivatives

Conventional Strategies for Pyrazole (B372694) Core Construction

The cornerstone of pyrazole synthesis has traditionally been the cyclocondensation reaction, a versatile and widely employed method for constructing the pyrazole ring. chim.itmdpi.com

Cyclocondensation Reactions Involving Hydrazine (B178648) Hydrate (B1144303)

The reaction of a binucleophilic hydrazine, most commonly hydrazine hydrate, with a 1,3-dielectrophilic species is the most classical and direct route to the pyrazole core. youtube.com This approach encompasses the use of various 1,3-dicarbonyl compounds and their synthetic equivalents.

Key precursors for pyrazole synthesis include α,β-unsaturated carbonyl compounds, 1,3-diketones, and chalcones. The reaction with hydrazine hydrate typically proceeds via a nucleophilic attack, followed by cyclization and dehydration to afford the aromatic pyrazole ring. youtube.comwikipedia.org For instance, the condensation of 1,3-diketones with hydrazine is a well-established method, often referred to as the Knorr pyrazole synthesis. youtube.comwikipedia.org This method can be highly efficient, sometimes proceeding at room temperature or with gentle heating. pharmaguideline.com

Chalcones, which are α,β-unsaturated ketones, serve as valuable precursors for the synthesis of 3,5-disubstituted pyrazolines, which can subsequently be oxidized to pyrazoles. synergypublishers.com The reaction of a chalcone (B49325) with hydrazine hydrate in the presence of a suitable solvent and sometimes a catalyst leads to the formation of the pyrazoline ring. synergypublishers.comresearchgate.net In some cases, the pyrazoline intermediate is directly converted to the pyrazole under the reaction conditions. researchgate.net

The regioselectivity of the cyclocondensation of unsymmetrical 1,3-diketones with hydrazine can be a challenge, often yielding a mixture of two regioisomers. nih.gov However, careful control of reaction conditions or the use of specific catalysts can favor the formation of one isomer over the other. pharmaguideline.com

Table 1: Examples of Conventional Pyrazole Synthesis via Cyclocondensation

| Precursor Type | Specific Reactant(s) | Product(s) | Reaction Conditions | Yield (%) | Reference(s) |

| 1,3-Diketone | Acetylacetone, Hydrazine Hydrate | 3,5-Dimethylpyrazole | Not specified | Not specified | wikipedia.org |

| Chalcone | Chalcone, Hydrazine Hydrate | 3,5-Diphenyl-1H-pyrazole | Acetic acid, reflux | Not specified | jocpr.com |

| α,β-Unsaturated Ketone | (E)-1-(4-hydroxyphenyl)-3-(methoxyphenyl)prop-2-en-1-one, Hydrazine hydrate | 5-(4-hydroxyphenyl)-3-(methoxyphenyl)-4,5-dihydro-1H-pyrazole | Ethanol, reflux | 69.89 | synergypublishers.com |

| 1,3-Diketone | 1,3-Diketones, Phenylhydrazine (B124118) | Substituted pyrazoles | Organic nanocatalyst, microwave irradiation, aqueous medium | 78-98 | atlantis-press.com |

Alternative Cyclization Pathways

Beyond the direct use of 1,3-dicarbonyl compounds, other acyclic precursors can be employed to construct the pyrazole ring. Hydrazones, for example, are versatile intermediates in pyrazole synthesis. The Vilsmeier-Haack reaction, which involves the formylation of a suitable substrate using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), can be applied to hydrazones to yield 4-formylpyrazoles. mdpi.comwikipedia.orgrsc.orggoogle.comthieme.de This method provides a route to functionalized pyrazoles that can be further modified.

Another approach involves the [3+2] cycloaddition of nitrile imines, generated in situ from hydrazonoyl halides, with appropriate dipolarophiles. nih.gov This method allows for the construction of polysubstituted pyrazoles.

Specialized Synthetic Routes for Incorporating Thiophene (B33073) Moieties

The introduction of a thiophene ring onto the pyrazole scaffold can be achieved through several strategic approaches, either by incorporating the thiophene unit from the start or by modifying a pre-existing thienyl-pyrazole core.

Direct Incorporation Methods Utilizing Thiophene-Containing Reactants

The most straightforward method for synthesizing thienyl-pyrazoles involves the use of thiophene-containing starting materials in classical pyrazole syntheses. mdpi.com For the specific synthesis of 3-(3-thienyl)-1H-pyrazole, a key precursor is a 1,3-dicarbonyl compound bearing a 3-thienyl group, such as 1-(thiophen-3-yl)-1,3-butanedione. The synthesis of such diketones can be achieved through a Claisen condensation of a thienyl ketone (e.g., 3-acetylthiophene) with an appropriate ester. jocpr.com

Once the 3-thienyl-substituted 1,3-diketone is obtained, its cyclocondensation with hydrazine hydrate will yield the desired 3-(3-thienyl)-5-methyl-1H-pyrazole. To obtain the unsubstituted 3-(3-thienyl)-1H-pyrazole, a precursor like 3-thienylmalondialdehyde or a synthetic equivalent would be required.

Similarly, thienyl-chalcones, prepared by the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a thiophenecarboxaldehyde, are common starting materials. jocpr.comnih.gov The subsequent reaction of these thienyl-chalcones with hydrazine hydrate leads to the formation of thienyl-pyrazolines, which can be aromatized to the corresponding pyrazoles. nih.gov For example, the reaction of a chalcone derived from 2-acetylthiophene (B1664040) with hydrazine hydrate has been shown to produce 3(5)-(thiophen-2-yl)pyrazoles. jocpr.com

Table 2: Synthesis of Thienyl-Pyrazoles via Direct Incorporation

| Thiophene-Containing Reactant | Co-reactant | Product | Reaction Conditions | Yield (%) | Reference(s) |

| 1-(Thiophen-2-yl)ethan-1-one | Phenyl hydrazine, POCl₃/DMF | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | H₂SO₄ (conc.), then reflux | Not specified | nih.gov |

| 3-(3-Methylthiophen-2-yl)-1-(p-tolyl)prop-2-en-1-one | Phenylhydrazine hydrochloride | 5-(3-Methylthiophen-2-yl)-1-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Acetonitrile (B52724), room temperature, Amberlyst-15 catalyst | Good | nih.gov |

| Chalcone-type compound with thiophene moiety | Phenyl hydrazine hydrochloride | Thiophene-pyrazole hybrids | 3+2 annulation | Not specified | mdpi.com |

Strategies for Derivatization of Pre-formed Thienyl-Pyrazoles

An alternative to building the thienyl-pyrazole from scratch is the functionalization of a pre-synthesized thienyl-pyrazole core. This approach allows for the introduction of various substituents onto the heterocyclic rings. Electrophilic substitution reactions, such as formylation via the Vilsmeier-Haack reaction, can be performed on the pyrazole ring. mdpi.com For instance, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes can be synthesized from the corresponding hydrazones. mdpi.com These formyl groups can then serve as handles for further chemical transformations.

Advanced and Green Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.

For the synthesis of thienyl-pyrazoles, several green protocols have been reported. One such method involves the use of a solid acid catalyst, Amberlyst-15, for the cyclocondensation of chalcones with phenylhydrazine hydrochlorides at room temperature. nih.gov This method offers advantages such as good yields, shorter reaction times, and the reusability of the catalyst.

The use of microwave irradiation has also been explored to accelerate pyrazole synthesis, often leading to higher yields and shorter reaction times compared to conventional heating methods. atlantis-press.com Furthermore, reactions in aqueous media or using biodegradable catalysts derived from natural sources, such as citrus extract, are gaining attention as sustainable alternatives.

The formation of 3-(3-Thienyl)-1H-pyrazole hydrate likely occurs during the work-up or purification steps of the synthesis, particularly if water is used as a solvent for crystallization or washing. Pyrazoles, with their nitrogen atoms, can form hydrogen bonds with water molecules, leading to the formation of stable crystalline hydrates. rsc.org The precise stoichiometry of the hydrate would depend on the crystallization conditions.

Efficiency of One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) have become powerful tools in the synthesis of pyrazole derivatives due to their high efficiency, atom economy, and operational simplicity. mdpi.commdpi.com These reactions allow for the construction of complex molecules like thienyl-pyrazoles in a single step from readily available starting materials, avoiding the need for isolating intermediates. mdpi.comtandfonline.com

A notable example is the one-pot, multicomponent synthesis of thiazolyl-pyrazolones, which involves the simultaneous formation of both thiazole (B1198619) and pyrazolone (B3327878) rings. tandfonline.com Similarly, thiazole and thiazolyl-pyrazole derivatives have been synthesized in excellent yields through a one-pot multicomponent approach under neat (solvent-free) conditions, highlighting the method's short reaction times and simple workup procedures. acgpubs.org Four-component reactions catalyzed by taurine (B1682933) in water have been shown to produce densely substituted pyrano[2,3-c]pyrazoles in high yields (85-92%). mdpi.com

Titanium-imido complexes have been utilized in a multicomponent approach involving alkynes and nitriles to produce multisubstituted pyrazoles. researchgate.netscispace.com This method is particularly innovative as it avoids the use of potentially hazardous hydrazine reagents by forming the N-N bond in the final step through oxidation-induced coupling on the titanium center. researchgate.netscispace.com Researchers have also demonstrated the efficient one-pot, two-component synthesis of 3,5-diarylpyrazoles by reacting hydrazones with acetophenones or phenacyl bromides, achieving good to excellent yields. acs.org

These MCR strategies significantly enhance the synthetic efficiency for pyrazole derivatives, making them highly attractive for chemical library synthesis and industrial applications. mdpi.combeilstein-journals.org

Catalyst-Assisted Synthesis (e.g., metal-catalyzed, organocatalytic, heterogeneous catalysis)

Catalysis is central to the modern synthesis of thienyl-pyrazoles, offering pathways with enhanced yields, milder reaction conditions, and improved selectivity. A wide array of catalysts, including heterogeneous, metal-based, and organocatalytic systems, have been successfully employed.

Heterogeneous Catalysis: A prominent example is the use of Amberlyst-15, a recyclable heterogeneous acid catalyst, for the synthesis of thienyl-pyrazoles via (3+2) annulation of chalcones with hydrazines. uomphysics.netnih.gov This method proceeds at room temperature and offers improved yields compared to conventional uncatalyzed reactions in acetic acid. nih.gov The catalyst can be recovered and reused multiple times without significant loss of activity. uomphysics.netnih.gov Other heterogeneous catalysts used for pyrazole synthesis include Alum (KAl(SO₄)₂∙12H₂O), which is inexpensive and nontoxic, and various nickel-based catalysts for one-pot syntheses. mdpi.commdpi.com

Metal-Catalyzed Synthesis: Various metal catalysts have been developed for pyrazole synthesis. Cerium-catalyzed reactions of vicinal diols with hydrazones provide a novel and efficient route to 1,3,5-trisubstituted pyrazoles with high regioselectivity. rsc.org Palladium(II) complexes have been used as heterocatalysts in the one-pot synthesis of pyrazole-4-carbonitrile derivatives, achieving high efficiency under ultrasonic irradiation. nih.gov Other metals, such as ruthenium for C-H activation and iron for reactions between diarylhydrazones and diols, have also been used to create substituted pyrazoles. acs.orgorganic-chemistry.org Silver catalysts have been employed for synthesizing 5-aryl-3-trifluoromethyl pyrazoles, while various Lewis acids like Scandium(III) triflate (Sc(OTf)₃) are effective in producing polysubstituted pyrazoles. nih.gov

Organocatalysis: Organocatalysts provide a metal-free alternative for pyrazole synthesis. For instance, taurine has been used to catalyze four-component reactions in water, demonstrating the potential of biocompatible catalysts in green synthesis. mdpi.com

The diversity of catalytic systems provides chemists with a versatile toolkit to construct thienyl-pyrazole scaffolds tailored to specific needs.

Environmentally Benign Reaction Conditions and Solvent Selection

A significant trend in the synthesis of pyrazole derivatives is the adoption of green chemistry principles to minimize environmental impact. nih.gov This includes the use of eco-friendly solvents, solvent-free conditions, and energy-efficient techniques.

Green Solvents and Solvent-Free Reactions: Water is an ideal green solvent, and its use has been demonstrated in the synthesis of pyrano[2,3-c]pyrazoles and other derivatives. mdpi.comnih.gov In some cases, reactions can be performed under neat (solvent-free) conditions, completely eliminating solvent waste. acgpubs.orgmdpi.com For example, the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with carbonyl compounds proceeds efficiently at 60 °C without any solvent, using alum as a catalyst. mdpi.com Deep eutectic solvents (DES), such as glycerol/potassium carbonate, represent another class of green solvents used for the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles. nih.gov Ionic liquids have also been explored as alternative reaction media. nih.gov

Energy-Efficient Methods: To reduce energy consumption, methods like ultrasonic irradiation and mechanochemistry (ball milling) have been applied. nih.govrsc.org Ultrasonic irradiation has been shown to significantly shorten reaction times (to as little as 20 minutes) and improve yields in the synthesis of pyrazole-4-carbonitriles in water. nih.gov Mechanochemical synthesis in a ball mill offers a solvent-free, reproducible method for preparing N-acyl pyrazoles. rsc.org These approaches align with the goals of sustainable chemistry by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govnih.gov

Regioselective and Stereoselective Control in Thienyl-Pyrazole Formation

Controlling regioselectivity is a critical challenge in the synthesis of substituted pyrazoles, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of isomers. The development of highly regioselective methods is therefore essential for preparing specific target molecules like 3-(3-thienyl)-1H-pyrazole. thieme.de

Many modern synthetic strategies offer excellent regiochemical control. The (3+2) annulation of chalcones with reagents like thiosemicarbazide (B42300) or phenylhydrazine hydrochloride has been reported to produce thienyl-pyrazoles with high regioselectivity. nih.gov Similarly, 1,3-dipolar cycloaddition reactions, such as those between diazo compounds and alkynes or alkenes, are powerful methods for constructing the pyrazole ring with defined regiochemistry. thieme.denih.gov For instance, the reaction of N-tosylhydrazones with unactivated bromovinyl acetals provides a cost-effective and highly regioselective route to 3,5-disubstituted pyrazoles. thieme.de

Base-mediated reactions can also direct the outcome, as seen in the reaction of pyrylium (B1242799) salts with α-diazo compounds, which proceeds via ring-opening and intramolecular 1,5-cyclization to afford pyrazole-chalcones regioselectively. rsc.org Furthermore, catalyst choice can be instrumental in controlling the substitution pattern. A cerium-catalyzed tandem reaction has been developed for the regioselective synthesis of 1,3-di- and 1,3,5-trisubstituted pyrazoles. rsc.org These advanced methods overcome the limitations of classical condensation reactions and provide reliable access to specific pyrazole regioisomers. beilstein-journals.org

Optimization of Reaction Parameters for Yield and Purity Enhancement

To maximize the efficiency of synthesis, reaction parameters such as catalyst, solvent, temperature, and reaction time are systematically optimized. The goal is to achieve the highest possible yield and purity of the desired thienyl-pyrazole product. researchgate.netresearchgate.net

The choice of catalyst and solvent is paramount. In the synthesis of thienyl-pyrazoles, using the heterogeneous catalyst Amberlyst-15 in acetonitrile at room temperature resulted in higher yields (4–9% improvement) and shorter reaction times compared to an uncatalyzed reaction under reflux in acetic acid. nih.gov For the synthesis of pyrazole-4-carbonitriles, a screening of solvents revealed that water was superior to organic solvents like ethanol, methanol, and toluene (B28343) when using a Pd(II) catalyst under ultrasonic irradiation, boosting the yield to 97%. nih.gov

Temperature is another critical parameter that can be tuned to control reaction outcomes. In one study, a temperature-controlled divergent synthesis was developed where α,β-alkynic hydrazones produced 1-tosyl-1H-pyrazoles at 120 °C but yielded N-H pyrazoles at a lower temperature of 95 °C in an ionic liquid. nih.gov

The tables below summarize the optimization of various reaction parameters from different studies, illustrating the impact of these variables on product yield.

Table 1: Effect of Catalyst on Pyrazole Synthesis An interactive table summarizing the effect of different catalysts on the yield of pyrazole derivatives.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amberlyst-15 | Chalcones, Phenylhydrazine | Acetonitrile | Room Temp | >85 | nih.gov |

| None | Chalcones, Phenylhydrazine | Acetic Acid | Reflux | ~76-81 | nih.gov |

| Alum | Aldehyde, Pyrazolone | Solvent-free | 60 °C | 96 | mdpi.com |

| Pd(II) Complex | Aldehyde, Malononitrile, Hydrazine | Water | 80 °C, Ultrasound | 97 | nih.gov |

| [RuCl₂(p-cymene)]₂ | Aryloxazoline, Bromoboronate | 1,4-Dioxane | 65 °C | 81 | acs.org |

| None | Aryloxazoline, Bromoboronate | 1,4-Dioxane | 65 °C | 0 | acs.org |

Table 2: Effect of Solvent on Pyrazole Synthesis An interactive table detailing the influence of solvent choice on reaction yield.

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(II) Complex | Water | 80 °C, Ultrasound | 97 | nih.gov |

| Pd(II) Complex | Ethanol | 80 °C, Ultrasound | 88 | nih.gov |

| Pd(II) Complex | Methanol | 80 °C, Ultrasound | 81 | nih.gov |

| Pd(II) Complex | Toluene | 80 °C, Ultrasound | 48 | nih.gov |

| [RuCl₂(p-cymene)]₂ | 1,4-Dioxane | 65 °C | 81 | acs.org |

| [RuCl₂(p-cymene)]₂ | CH₃CN | 65 °C | <10 | acs.org |

Table 3: Effect of Temperature on Pyrazole Synthesis An interactive table showing how reaction temperature can control product formation and yield.

| Reactants | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| α,β-alkynic hydrazone | [HDBU][OAc] | 95 °C | 3,5-diphenyl-1H-pyrazole | 85 | nih.gov |

| α,β-alkynic hydrazone | [HDBU][OAc] | 120 °C | 1-tosyl-3,5-diphenyl-1H-pyrazole | 93 | nih.gov |

| Aryloxazoline, Bromoboronate | 1,4-Dioxane | 65 °C | meta-Alkylated Product | 81 | acs.org |

| Aryloxazoline, Bromoboronate | 1,4-Dioxane | 80 °C | meta-Alkylated Product | 72 | acs.org |

These optimization studies are crucial for developing robust, high-yielding, and scalable synthetic protocols for this compound and its derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering unparalleled insight into the chemical environment of magnetically active nuclei.

Proton (¹H) NMR: Detailed Chemical Shift Assignments and Coupling Constant Analysis

Proton NMR spectra provide foundational information on the number, environment, and connectivity of protons within a molecule. For pyrazole (B372694) derivatives, the chemical shifts are influenced by the electronic nature of the substituents and the tautomeric form present. researchgate.netresearchgate.net The protons on the pyrazole and thienyl rings exhibit characteristic chemical shifts and coupling patterns. The NH proton of the pyrazole ring typically appears as a broad signal due to proton exchange. researchgate.net The coupling constants (J-values) between adjacent protons are critical for establishing their relative positions (ortho, meta, para). researchgate.netorganicchemistrydata.org

Table 1: Representative ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole-NH | Variable (broad) | s | - |

| Pyrazole-H4 | ~6.5 - 7.5 | d | ~1.5 - 3.0 |

| Pyrazole-H5 | ~7.5 - 8.5 | d | ~1.5 - 3.0 |

| Thienyl-H2' | ~7.0 - 8.0 | dd | J ≈ 1.2, 5.0 |

| Thienyl-H4' | ~7.0 - 7.5 | dd | J ≈ 1.2, 3.0 |

| Thienyl-H5' | ~7.3 - 7.8 | dd | J ≈ 3.0, 5.0 |

Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration.

Carbon-13 (¹³C) NMR: Elucidation of Carbon Framework and Substituent Effects

Table 2: Representative ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole-C3 | ~140 - 155 |

| Pyrazole-C4 | ~100 - 115 |

| Pyrazole-C5 | ~125 - 140 |

| Thienyl-C2' | ~120 - 130 |

| Thienyl-C3' | ~125 - 135 |

| Thienyl-C4' | ~120 - 130 |

| Thienyl-C5' | ~125 - 135 |

Note: Chemical shifts are influenced by the solvent and substitution pattern. researchgate.net

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Connectivity and Spatial Proximity

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the pyrazole and thienyl rings. sdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons. sdsu.edunih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule. beilstein-journals.org

The combination of these 2D NMR experiments allows for a complete and detailed assignment of all proton and carbon signals, confirming the proposed structure of 3-(3-Thienyl)-1H-pyrazole hydrate (B1144303). researchgate.netresearchgate.net

Nitrogen-15 (¹⁵N) NMR: Insights into Nitrogen Environments and Tautomerism

Nitrogen-15 NMR spectroscopy is a highly effective method for investigating the electronic environment of nitrogen atoms and for studying tautomerism in nitrogen-containing heterocyclic compounds like pyrazoles. researchgate.netmdpi.com The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct and can provide clear evidence for the predominant tautomeric form in solution. mdpi.com For instance, the "pyridine-like" nitrogen (N-2) and the "pyrrole-like" nitrogen (N-1) will have significantly different chemical shifts. mdpi.com This difference in chemical shifts is a direct reflection of their different electronic environments and bonding. mdpi.com

Infrared (IR) Spectroscopy: Identification of Characteristic Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.orgmsu.edu The IR spectrum of 3-(3-Thienyl)-1H-pyrazole hydrate would be expected to show absorptions corresponding to the stretching and bending vibrations of its constituent bonds. pressbooks.pub

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (pyrazole) | Stretching | 3100 - 3500 (broad) |

| C-H (aromatic/heteroaromatic) | Stretching | 3000 - 3100 |

| C=N (pyrazole) | Stretching | 1550 - 1650 |

| C=C (thiophene/pyrazole) | Stretching | 1400 - 1600 |

| C-S (thiophene) | Stretching | 600 - 800 |

| O-H (water of hydration) | Stretching | 3200 - 3600 (broad) |

| H-O-H (water of hydration) | Bending | ~1630 |

Note: The presence of a broad band in the 3200-3600 cm⁻¹ region can be indicative of both N-H and O-H stretching, often overlapping. pressbooks.pub The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule. msu.edu

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. core.ac.uksapub.org The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion upon electron impact would lead to a series of daughter ions, providing clues about the molecule's structure. nih.gov Common fragmentation pathways for such heterocyclic systems often involve the cleavage of the rings and the loss of small, stable molecules or radicals. mdpi.com Analysis of these fragmentation patterns can help to confirm the connectivity of the pyrazole and thienyl rings. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of molecules like 3-(3-thienyl)-1H-pyrazole is dominated by electronic transitions within the conjugated π-system formed by the interconnected thiophene (B33073) and pyrazole rings. The absorption bands observed are typically attributable to π → π* and n → π* transitions.

π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals across the conjugated system. The delocalization of electrons between the electron-rich thiophene ring and the pyrazole ring influences the energy of these transitions.

n → π Transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons, primarily from the lone pair on the pyridine-type nitrogen atom of the pyrazole ring, to a π* antibonding orbital.

The conjugation between the two heterocyclic rings generally leads to a bathochromic (red) shift in the absorption maxima compared to the individual, non-linked rings. The specific wavelengths and intensities are sensitive to the solvent environment and substitution on the rings. For instance, gas-phase UV absorption spectra for parent pyrazole show maximal absorption cross-sections at wavelengths around 206 nm. researchgate.net The extended conjugation with the thienyl group is expected to shift this absorption to longer wavelengths.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) provides definitive information on the three-dimensional structure of a molecule in the solid state. Although the specific crystal structure for this compound is not publicly available, analysis of analogous thienyl-pyrazole structures provides a robust model for its key structural features.

In a representative analog, 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the pyrazole ring is not perfectly planar but adopts a twisted conformation. researchgate.net The planarity of the molecule and the dihedral angle between the pyrazole and thiophene rings are critical parameters, influencing the degree of electronic conjugation. For example, in one derivative, the dihedral angle between the pyrazole and an attached phenyl ring was found to be 22.04(19)°, while in a second independent molecule in the same crystal, it was 32.21(9)°, indicating significant conformational flexibility. irjet.net

Table 1: Representative Dihedral Angles in Thienyl-Pyrazole Derivatives

| Compound Fragment 1 | Compound Fragment 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|

| Pyrazole Ring | Thiophene Ring | 7.19 (12) | researchgate.net |

| Pyrazole Ring | Toluene (B28343) Ring | 71.13 (11) | researchgate.net |

| Pyrazole Ring | Phenyl Ring (Molecule A) | 22.04 (19) | irjet.net |

This table presents data from analogous compounds to illustrate typical geometric parameters.

The solid-state architecture of thienyl-pyrazoles is stabilized by a variety of non-covalent interactions. nih.gov

Hydrogen Bonding: The 1H-pyrazole moiety is a versatile hydrogen bond donor (the N-H group) and acceptor (the lone pair on the second nitrogen atom). In the case of this compound, the water molecule is expected to play a crucial role in the hydrogen-bonding network. It can act as both a donor and an acceptor, bridging pyrazole molecules to form an extended three-dimensional supramolecular structure. In related structures, N-H···S, N-H···O, and C-H···O hydrogen bonds are commonly observed, forming chains or more complex networks that define the crystal packing. researchgate.netirjet.net

π-π Stacking: The aromatic nature of both the pyrazole and thiophene rings facilitates π-π stacking interactions. researchgate.netnih.gov These interactions, where the planes of the aromatic rings stack on top of each other, contribute significantly to the crystal's stability. In one thienyl-pyrazole derivative, weak parallel slipped π-π interactions were observed between inversion-related thiophene and pyrazole rings, with an inter-centroid distance of 3.7516 (14) Å and an inter-planar distance of 3.5987 (10) Å. researchgate.net The geometry of these interactions (e.g., face-to-face vs. parallel-displaced) depends on the specific electronic and steric properties of the molecules. rsc.org

Halogen Bonding: While not applicable to the parent this compound, the introduction of halogen substituents onto the rings would introduce the possibility of halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can be a powerful tool in crystal engineering.

Table 2: Examples of Intermolecular Interactions in Thienyl-Pyrazole Analogs

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Distance (Å) | Reference |

|---|---|---|---|---|

| Hydrogen Bond (N-H···S) | N-H | S (Thioamide) | - | researchgate.net |

| Hydrogen Bond (C-H···O) | C-H | O (Carbonyl) | 3.480 (2) | irjet.net |

| π-π Stacking | Thiophene Ring | Pyrazole Ring | 3.7516 (14) | researchgate.net |

This table provides examples from related structures to illustrate the types and geometries of interactions present.

The relative orientation of the thiophene and pyrazole rings is a key conformational feature. iu.edu.sa As shown by the variable dihedral angles in different crystal structures, there can be a delicate balance between the planar conformation, which maximizes π-conjugation, and twisted conformations, which may alleviate steric hindrance.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for solid-state materials. Different polymorphs can arise from variations in molecular conformation or intermolecular packing (e.g., different hydrogen bond networks). researchgate.net For hydrated compounds, this can manifest as different hydration states (monohydrate, dihydrate, etc.) or different arrangements of the water molecules within the lattice, leading to distinct crystal structures with unique properties. While no specific polymorphs have been detailed for this compound, the potential for polymorphism is high given the molecule's conformational flexibility and multiple hydrogen bonding sites.

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Stability and Hydration State Assessment

Thermal analysis techniques are essential for evaluating the stability of a compound and confirming its hydration state.

Thermogravimetric Analysis (TGA): A TGA curve for this compound would be expected to show an initial mass loss at a relatively low temperature (typically below 120°C). nih.govresearchgate.net This loss corresponds to the release of the water molecule of hydration. The percentage of mass lost can be used to confirm the stoichiometry of the hydrate (e.g., a monohydrate). At higher temperatures, further mass loss would indicate the decomposition of the molecule itself.

Differential Scanning Calorimetry (DSC): The DSC thermogram complements the TGA data. researchgate.net An endothermic peak corresponding to the energy required for the dehydration process should be observed in the same temperature range as the initial mass loss in the TGA. researchgate.net At higher temperatures, the DSC curve may show sharp endothermic peaks corresponding to melting, followed by exothermic peaks associated with decomposition. The temperatures of these events provide crucial information about the thermal stability of the compound. For some systems, multiple transitions corresponding to polymorphic changes may also be observed. youtube.com The combination of TGA and DSC allows for a comprehensive assessment of the material's behavior upon heating. youtube.com

Computational Chemistry and Theoretical Investigations of 3 3 Thienyl 1h Pyrazole Hydrate

Quantum Chemical Calculation Methodologies

The foundation of a computational study lies in the selection of appropriate theoretical methods to solve the Schrödinger equation for the molecule. These methods allow for the determination of the molecule's optimized geometry and electronic structure.

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. This method would be used to determine the most stable three-dimensional arrangement of atoms in 3-(3-Thienyl)-1H-pyrazole hydrate (B1144303) by finding the minimum energy on its potential energy surface. The analysis would yield crucial data such as bond lengths, bond angles, and dihedral angles, providing a clear picture of the molecule's geometry. Furthermore, DFT calculations would provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its properties.

Selection of Appropriate Basis Sets and Hybrid Functionals (e.g., B3LYP, HSEh1PBE)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is known to provide reliable results for a wide range of chemical systems. The basis set, which is a set of mathematical functions used to describe the atomic orbitals, would also be carefully selected. A Pople-style basis set, such as 6-311++G(d,p), is often used to provide a flexible description of the electron density, including polarization and diffuse functions to accurately model anions and weak non-covalent interactions. For specific properties, other functionals like HSEh1PBE might be employed.

Frontier Molecular Orbital (FMO) Theory: Elucidation of Chemical Reactivity and Stability (HOMO-LUMO energy gap analysis)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more prone to chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping: Prediction of Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential. For 3-(3-Thienyl)-1H-pyrazole hydrate, the MEP map would highlight the nitrogen atoms of the pyrazole (B372694) ring and the sulfur atom of the thiophene (B33073) ring as potential nucleophilic sites, while the hydrogen atoms attached to the rings would likely be electrophilic sites.

Simulated Spectroscopic Data: Prediction and Comparison with Experimental IR, UV-Vis, and NMR Spectra

Computational methods can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data to validate the theoretical model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule's bonds. The positions and intensities of the predicted peaks can be correlated with specific vibrational modes, such as C-H, N-H, C=N, and C-S stretching and bending vibrations, aiding in the interpretation of experimental IR spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to UV-Vis absorption. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can provide insights into the electronic structure and chromophores present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C atoms. These theoretical chemical shifts, when compared to experimental NMR data, can confirm the proposed molecular structure and provide detailed information about the electronic environment of each nucleus.

Theoretical Prediction of Tautomeric Equilibria in the Gas Phase and Solution, including Hydration Effects

The tautomerism of pyrazole derivatives, including 3-(3-Thienyl)-1H-pyrazole, is a critical area of theoretical investigation, as the position of the pyrazole ring proton dictates the molecule's hydrogen bonding capabilities and electronic properties. Computational methods, particularly Density Functional Theory (DFT), are employed to predict the relative stabilities of possible tautomers. For 3-(5)-substituted pyrazoles, an annular prototropic tautomerism exists, resulting in two distinct forms. In the case of 3-(3-Thienyl)-1H-pyrazole, these are the 3-(3-thienyl) and 5-(3-thienyl) tautomers.

Theoretical calculations have established that in the gas phase, the tautomeric equilibrium is influenced by the electronic character of the substituent. semanticscholar.org Studies on various 3(5)-substituted pyrazoles have shown that electron-donating groups tend to stabilize the tautomer where the substituent is at the 3-position, while electron-withdrawing groups favor the 5-position. semanticscholar.org The thienyl group can act as a π-electron-rich system, suggesting a potential preference for the 3-thienyl tautomer in the gas phase.

The introduction of a solvent, particularly water in the case of a hydrate, significantly complicates the tautomeric landscape. Solvation effects, modeled using methods like the Polarizable Continuum Model (PCM), can alter the relative energies of the tautomers. researchgate.net The solvent's dielectric constant and its ability to form hydrogen bonds can shift the equilibrium. researchgate.net For pyrazole itself in solution, a rapid equilibrium between two identical tautomers is typically observed. semanticscholar.org

The specific inclusion of water molecules, as in this compound, necessitates a more explicit consideration of hydration effects. acs.org Theoretical modeling of hydrated pyrazoles is challenging, as water molecules can form hydrogen-bonded bridges, facilitating intermolecular proton transfer and stabilizing specific tautomeric forms. acs.orgnih.gov Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations show that each tautomer interacts strongly with surrounding water molecules through hydrogen bonds, leading to multiple stable configurations. nih.gov The prediction of the predominant tautomer in the solid hydrate state requires accounting for both the intrinsic stability of the tautomers and the stabilizing interactions within the crystal lattice, including hydrogen bonds with the water of hydration.

Table 1: Factors Influencing Tautomeric Stability of Substituted Pyrazoles

| Factor | Influence on Tautomeric Equilibrium | Computational Method |

| Substituent Electronic Effects (Gas Phase) | Electron-donating groups often favor the 3-substituted tautomer; electron-withdrawing groups favor the 5-substituted tautomer. semanticscholar.org | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Bulk Solvent Effects | Polar solvents can shift the equilibrium by differentially solvating the tautomers based on their dipole moments. researchgate.netresearchgate.net | PCM, IEF-PCM |

| Explicit Hydration | Water molecules can act as hydrogen bond donors/acceptors, potentially forming bridges that facilitate proton transfer and stabilize specific tautomers. acs.orgnih.gov | QM/MM, DFT with explicit water molecules |

Molecular Dynamics (MD) Simulations: Conformational Sampling and Dynamic Behavior in Different Environments

Molecular dynamics (MD) simulations provide a powerful tool to understand the conformational flexibility and dynamic behavior of this compound at an atomic level. rdd.edu.iq These simulations can model the molecule's behavior in various environments, such as in aqueous solution or within a crystal lattice, revealing how intermolecular interactions govern its structure and dynamics over time.

A key aspect of the dynamic behavior of 3-(3-Thienyl)-1H-pyrazole is the rotational freedom around the single bond connecting the pyrazole and thienyl rings. MD simulations can perform conformational sampling to identify the most stable rotational conformers (rotamers) and the energy barriers separating them. The preferred orientation will be a balance between steric hindrance and electronic effects, such as maximizing π-conjugation between the two aromatic rings.

In an aqueous environment, MD simulations are particularly insightful for understanding the role of the hydrate's water molecule and the surrounding solvent. Simulations can reveal the stability and dynamics of the hydrogen bond network involving the pyrazole's N-H group, the lone pair on the second nitrogen atom, and the water molecules. nih.govnih.gov The root-mean-square deviation (RMSD) of backbone atoms can be tracked over time to assess the stability of the molecule's conformation, while the root-mean-square fluctuation (RMSF) of individual atoms can highlight regions of higher flexibility, such as the thienyl substituent. researchgate.net

For the hydrate, MD simulations can explore the dynamic interplay between the pyrazole-thienyl moiety and its associated water molecule(s). These simulations can elucidate whether the water molecule is tightly bound or exchanges with the bulk solvent, and how it mediates interactions between adjacent pyrazole molecules in a condensed phase. The results of such simulations are crucial for interpreting experimental data and understanding how the molecule might interact with biological targets or other materials. nih.govdntb.gov.ua

Nonlinear Optical (NLO) Properties: Calculation of Hyperpolarizabilities for Material Applications

Computational chemistry plays a vital role in the prediction and understanding of the nonlinear optical (NLO) properties of organic molecules, including those based on pyrazole and thiophene heterocycles. The potential of 3-(3-Thienyl)-1H-pyrazole as an NLO material can be assessed by calculating its molecular hyperpolarizabilities, which are tensors describing the nonlinear response of the molecule to an applied electric field. The most commonly calculated NLO property is the first hyperpolarizability (β).

The magnitude of the first hyperpolarizability is strongly linked to the molecule's electronic structure, particularly the presence of intramolecular charge transfer (ICT). Molecules with electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system often exhibit large β values. In 3-(3-Thienyl)-1H-pyrazole, the π-electron-rich thienyl ring can act as a donor, while the pyrazole ring can function as an acceptor, creating a D-π-A framework conducive to NLO activity.

DFT calculations are a standard method for computing hyperpolarizabilities. researchgate.net Functionals such as B3LYP or CAM-B3LYP are often used with extended basis sets (e.g., 6-311++G(d,p)) to provide reliable predictions of NLO properties. researchgate.net The calculations yield values for the static and frequency-dependent hyperpolarizabilities. The total static first hyperpolarizability (β₀) is a key metric for comparing the NLO response of different molecules. For a material to be considered a good candidate for NLO applications, its β₀ value is often compared to that of a standard reference like urea. researchgate.net

Theoretical studies on similar pyrazole and thienyl-containing compounds have shown that their hyperpolarizability can be significant, suggesting that derivatives of 3-(3-Thienyl)-1H-pyrazole could be promising for applications in photonic and optoelectronic technologies. researchgate.netresearchgate.net The computational prediction of these properties allows for the in silico screening of novel materials, guiding synthetic efforts toward molecules with optimized NLO responses. arxiv.org

Table 2: Calculated First Hyperpolarizability (β₀) for Representative Heterocyclic Compounds

| Compound Class | Typical Calculated β₀ (10⁻³⁰ esu) | Computational Method | Reference Compound |

| Pyrazole Derivatives | 5 - 8 | DFT/B3LYP | Urea (β₀ ≈ 0.37 x 10⁻³⁰ esu) |

| Thienyl-Pyridazine Derivatives | Varies with substituents | DFT | Not specified |

| Styryl Dyes with Pyrazole | High values reported (e.g., >40) | DFT (various functionals) | Not specified |

Note: The values presented are illustrative and derived from studies on analogous, not identical, compounds. The actual hyperpolarizability of this compound would require specific calculation.

Coordination Chemistry of Thienyl Pyrazole Ligands

Ligand Synthesis and Donor Atom Characterization

The synthesis of 3-(3-thienyl)-1H-pyrazole typically involves the condensation of a β-diketone precursor with hydrazine (B178648) hydrate (B1144303). For instance, the reaction of 1-(3-thienyl)butane-1,3-dione with hydrazine hydrate yields the target pyrazole (B372694). More complex thienyl-pyrazole ligands can be synthesized through multi-step procedures. For example, some pyrazoline derivatives are synthesized via the base-catalyzed Claisen-Schmidt condensation of an appropriate aldehyde with an acetyl-substituted aromatic compound, followed by cyclization with hydrazine. derpharmachemica.comsemanticscholar.org The synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide has been achieved by condensing 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide. semanticscholar.org

The donor atoms in 3-(3-thienyl)-1H-pyrazole are the two nitrogen atoms of the pyrazole ring and the sulfur atom of the thienyl ring. The pyrazole moiety offers a "pyridine-like" sp2-hybridized nitrogen atom and a "pyrrole-like" sp2-hybridized nitrogen atom, both of which can coordinate to a metal center. The thienyl sulfur atom can also participate in coordination, leading to various binding modes. Spectroscopic techniques such as FT-IR and NMR are crucial for characterizing these donor atoms. In the FT-IR spectra, the ν(C=N) vibration of the pyrazole ring is typically observed around 1555 cm⁻¹. researchgate.net Changes in the frequency and intensity of the characteristic pyrazole ring absorptions upon metal coordination indicate an altered electronic environment. researchgate.net ¹H and ¹³C NMR spectroscopy are used to further elucidate the ligand structure and identify the coordination sites. semanticscholar.orgresearchgate.net

Synthesis and Structural Characterization of Metal Complexes (e.g., with transition metals and main group elements)

Metal complexes of thienyl-pyrazole ligands are generally synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. derpharmachemica.combeu.edu.az For example, transition metal complexes of a pyrazole-based ligand have been prepared by reacting the ligand with metal acetates of Cu(II), Ni(II), and Co(II) in methanol. beu.edu.az The resulting complexes can be characterized by a variety of techniques, including elemental analysis, infrared spectroscopy, electrospray ionization mass spectrometry, and single-crystal X-ray diffraction. beu.edu.az

Here is an example of a data table summarizing the synthesis of some metal complexes with pyrazole derivatives:

| Ligand | Metal Salt | Solvent | Resulting Complex | Reference |

| (E)-1-(amino(1H-pyrazol-1-yl) methylene) guanidinium (B1211019) chloride | Co(CH₃COO)₂·4H₂O | Methanol | Cobalt(II) complex | beu.edu.az |

| (E)-1-(amino(1H-pyrazol-1-yl) methylene) guanidinium chloride | Ni(CH₃COO)₂·4H₂O | Methanol | Nickel(II) complex | beu.edu.az |

| (E)-1-(amino(1H-pyrazol-1-yl) methylene) guanidinium chloride | Cu(CH₃COO)₂·H₂O | Methanol | Copper(II) complex | beu.edu.az |

| Hydrotris[3-(2′-thienyl)pyrazol-1-yl]borate (Tl(TpTn)) | ZnCl₂ | Chloroform | [Zn(TpTn)Cl] | researchgate.net |

| Hydrotris[3-(2′-thienyl)pyrazol-1-yl]borate (Tl(TpTn)) | CdCl₂ | Chloroform | [Cd(TpTn)₂] | researchgate.net |

Elucidation of Coordination Modes and Geometries in Metal Complexes

Thienyl-pyrazole ligands can adopt several coordination modes, leading to a variety of geometries in their metal complexes. The pyrazole ring can coordinate as a monodentate ligand through the "pyridine-like" nitrogen, or as a bridging ligand connecting two metal centers. ekb.eg The thienyl group can also coordinate through its sulfur atom, potentially leading to chelation involving both the pyrazole nitrogen and the thienyl sulfur.

In scorpionate ligands like hydrotris[3-(2′-thienyl)pyrazol-1-yl]borate (TpTn), the ligand coordinates in a tripodal, tridentate fashion. researchgate.net For example, in the complex [Zn(TpTn)Cl], the zinc ion is in a tetrahedral environment, coordinated to the three nitrogen atoms of the TpTn ligand and one chloride ion. researchgate.net In contrast, the cadmium complex [Cd(TpTn)₂] exhibits an octahedral geometry with two TpTn ligands coordinating the metal center. researchgate.net The coordination of histidine, which contains an imidazole (B134444) ring similar to pyrazole, to divalent transition metals has been shown to result in distorted octahedral geometries. mdpi.com The specific geometry is influenced by factors such as the metal ion, the other ligands present, and the solvent. researchgate.netmdpi.com

The following table summarizes some observed coordination geometries:

| Complex | Metal Ion | Coordination Geometry | Key Feature | Reference |

| [Zn(TpTn)Cl] | Zn(II) | Tetrahedral | Tripodal tridentate TpTn ligand | researchgate.net |

| [Cd(TpTn)₂] | Cd(II) | Octahedral | Two tripodal tridentate TpTn ligands | researchgate.net |

| [Cu(TpTn)(PPh₃)]·CHCl₃ | Cu(I) | Tetrahedral | Tripodal TpTn and a phosphine (B1218219) ligand | researchgate.net |

| [Cu(TpTn)(OC(O)CH₃)] | Cu(II) | Distorted Octahedral | Bidentate acetate (B1210297) ligand | researchgate.net |

| [M(L-H)₂] (M=Mn, Fe, Co, Ni, Cu, Zn) | Divalent Transition Metals | Distorted Octahedral | Tridentate histidine-like coordination | mdpi.com |

Thermodynamic and Kinetic Stability of Metal-Ligand Adducts

The thermodynamic stability of metal complexes with thienyl-pyrazole ligands is a measure of the extent of complex formation at equilibrium. gcnayanangal.com It is often quantified by the stability constant (K), where a larger value indicates a more stable complex. gcnayanangal.com The stability is influenced by the nature of the metal ion and the ligand. For instance, the stability of complexes with substituted pyrazoles and rare earth metal ions like Pr(III) and Sm(III) has been studied, showing that the stability constants decrease with increasing ionic strength of the medium. researchgate.net Generally, for a given ligand, the stability of complexes with divalent metal ions follows the Irving-Williams series.

Kinetic stability, on the other hand, refers to the rate at which a complex undergoes ligand exchange reactions. gcnayanangal.com A complex that is thermodynamically stable may be kinetically labile (reacts quickly), while a thermodynamically unstable complex can be kinetically inert (reacts slowly). gcnayanangal.com The kinetic inertness of Al(III) complexes with pentadentate ligands has been investigated, revealing that their dissociation is relatively slow under physiological conditions. mdpi.com The study of both thermodynamic and kinetic stability is crucial for understanding the behavior of these complexes in various applications, particularly in biological systems. researchgate.netmdpi.com

Exploration of Catalytic Applications of Thienyl-Pyrazole Metal Complexes

Metal complexes derived from thienyl-pyrazole ligands have shown promise in various catalytic applications, leveraging the unique electronic and steric properties imparted by the ligand framework.

Thienyl-pyrazole metal complexes have been explored as catalysts in a range of homogeneous organic transformations. Pyrazole-containing ligands have been extensively used in transition metal-catalyzed processes. acs.org For example, ruthenium complexes with pincer-type bis(pyrazol-3-yl)pyridine ligands have demonstrated catalytic activity. nih.gov These protic pyrazole complexes can participate in metal-ligand cooperation, where the N-H bonds of the pyrazole rings are involved in substrate activation. nih.gov

One notable application is in hydrogenation reactions. Chiral-at-metal iridium(III) complexes, in the presence of protic pyrazoles, have been shown to catalyze the asymmetric transfer hydrogenation of ketones. nih.gov Furthermore, late transition metal complexes with bis(pyrazolyl)pyridine ligands have been utilized as single-site catalysts for the polymerization of ethylene, producing highly linear polyethylene. researchgate.net

While research has predominantly focused on homogeneous catalysis, there is potential for utilizing thienyl-pyrazole metal complexes in heterogeneous catalysis. Immobilizing these complexes on solid supports could offer advantages such as catalyst recyclability and simplified product purification. The robust nature of some of these complexes, as indicated by their thermodynamic and kinetic stability, makes them suitable candidates for heterogenization. Further research in this area could lead to the development of novel and efficient solid-phase catalysts for various organic reactions.

Biological and Pharmacological Research on Thienyl Pyrazole Derivatives

Antimicrobial Efficacy

The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. nih.gov Thienyl-pyrazole derivatives have emerged as a promising class of compounds in this regard, exhibiting a broad spectrum of activity against various bacterial and fungal strains. acs.org

Research has demonstrated that thienyl-pyrazole derivatives possess significant antibacterial properties. These compounds have been evaluated against a panel of both Gram-positive and Gram-negative bacteria, often showing moderate to potent activity. mdpi.com For instance, certain pyrazoline-based thiazole (B1198619) derivatives incorporating a thienyl group have shown strong efficacy against both types of bacteria. epa.gov

The antibacterial potency of these derivatives is often compared to standard antibiotics. Some imidazo-pyridine substituted pyrazole (B372694) derivatives have exhibited broad-spectrum antibacterial activity, proving to be more effective than ciprofloxacin (B1669076) against several Gram-negative strains in vitro. nih.gov Similarly, pyrazole-triazole hybrids have been reported as potent inhibitors of both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify this activity. For example, some hydrazide derivatives of pyrazole were found to be more effective than standard controls in inhibiting bacterial growth. nih.gov

Here is a summary of the antibacterial activity of selected thienyl-pyrazole derivatives:

| Bacterial Strain | Derivative Type | Activity (MIC/MBC/IC50) | Reference |

| Staphylococcus aureus (Gram-positive) | Thiophenyl-pyrazolyl-thiazole hybrids | MIC/MBC reported | acs.org |

| Staphylococcus aureus (Gram-positive) | Naphthyl-substituted pyrazole-hydrazones | MIC: 0.78–1.56 μg/ml | nih.gov |

| Bacillus subtilis (Gram-positive) | Thiophenyl-pyrazolyl-thiazole hybrids | MIC/MBC reported | acs.org |

| Escherichia coli (Gram-negative) | Thiophenyl-pyrazolyl-thiazole hybrids | MIC/MBC reported | acs.org |

| Pseudomonas aeruginosa (Gram-negative) | Thiophenyl-pyrazolyl-thiazole hybrids | MIC/MBC reported | acs.org |

| Klebsiella pneumoniae (Gram-negative) | Imidazo-pyridine substituted pyrazoles | MBC: <1 μg/ml | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | Tethered thiazolo-pyrazole derivatives | MIC: as low as 4 μg/ml | nih.gov |

In addition to their antibacterial properties, thienyl-pyrazole derivatives have demonstrated notable antifungal activity against a range of pathogenic fungi. mdpi.comepa.gov The search for new antifungal agents is critical due to the increasing incidence of life-threatening fungal infections, particularly in immunocompromised individuals, and the rise of resistance to existing azole-based drugs.

Several studies have highlighted the potential of these compounds as antifungal agents. For example, pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives have been synthesized and tested against various phytopathogenic fungi, with some compounds showing remarkable activity. nih.govnih.gov One isoxazolol pyrazole carboxylate derivative, in particular, exhibited significant antifungal activity against Rhizoctonia solani. nih.govnih.gov Fluorinated pyrazole aldehydes have also been evaluated for their effects on phytopathogenic fungi, showing moderate activity against species like Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com

The antifungal efficacy of selected thienyl-pyrazole derivatives is summarized below:

| Fungal Pathogen | Derivative Type | Activity (EC50/Inhibition %) | Reference |

| Rhizoctonia solani | Isoxazolol pyrazole carboxylate | EC50: 0.37 μg/mL | nih.govnih.gov |

| Sclerotinia sclerotiorum | Fluorinated pyrazole aldehydes | 43.07% inhibition | mdpi.com |

| Fusarium culmorum | Fluorinated pyrazole aldehydes | 46.75% inhibition | mdpi.com |

| Alternaria porri | Pyrazole carboxamides | Moderate activity | nih.govnih.gov |

| Marssonina coronaria | Pyrazole carboxamides | Moderate activity | nih.govnih.gov |

| Cercospora petroselini | Pyrazole carboxamides | Moderate activity | nih.govnih.gov |

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For pyrazole derivatives, several potential cellular targets and mechanisms have been identified. One of the key mechanisms is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. eurekaselect.com Several pyrazole derivatives have been identified as potent inhibitors of DNA gyrase, and these compounds are active against both Gram-positive and Gram-negative bacteria. nih.gov

Another proposed mechanism of antibacterial action for some pyrazole derivatives is the disruption of the bacterial cell wall. nih.govnih.gov For instance, naphthyl-substituted pyrazole-derived hydrazones were found to exert their antibacterial effect by compromising the integrity of the bacterial cell wall. nih.gov The specific molecular interactions and the exact role of the pyrazole nucleus in these mechanisms are areas of ongoing research. nih.gov

Anticancer and Antiproliferative Properties

The pyrazole scaffold is a common feature in many compounds with potent anticancer activity. nih.gov Thienyl-pyrazole derivatives, in particular, have been the focus of extensive research for their ability to inhibit cancer cell growth and induce cell death. ekb.egekb.eg

Numerous studies have evaluated the cytotoxic effects of thienyl-pyrazole derivatives against a wide range of human cancer cell lines. These in vitro studies are essential for identifying promising anticancer candidates. For example, a novel series of thienyl-pyrazole derivatives showed significant antiproliferative efficacy against human colon (HCT-116), breast (MCF-7), and prostate (PC-3) cancer cell lines. ekb.egekb.egscinito.ai One particular compound from this series demonstrated superior activity against MCF-7 and PC-3 cells compared to the reference drug sorafenib. ekb.egekb.eg

Another study identified a unique thieno[2,3-c]pyrazole derivative, Tpz-1, which induced cell death at low micromolar concentrations across 17 different human cancer cell lines, including those from blood, breast, colon, and cervical cancers. mdpi.com Pyrazoline-based thiazole derivatives containing a thienyl group have also shown strong antitumor activities against HCT-116 and CACO-2 cell lines. epa.gov

The cytotoxic activity of selected thienyl-pyrazole derivatives is presented in the table below:

| Cancer Cell Line | Derivative Type | IC50 Value | Reference |

| HCT-116 (Colon Carcinoma) | Thienyl-pyrazole derivative 3 | 7.41 ± 0.5 μM | ekb.egekb.eg |

| MCF-7 (Breast Carcinoma) | Thienyl-pyrazole derivative 3 | 3.36 ± 0.2 μM | ekb.egekb.eg |

| PC-3 (Prostate Carcinoma) | Thienyl-pyrazole derivative 3 | 9.58 ± 0.7 μM | ekb.egekb.eg |

| CCRF-CEM (Leukemia) | Thieno[2,3-c]pyrazole (Tpz-1) | 0.25 μM | mdpi.com |

| HL-60 (Leukemia) | Thieno[2,3-c]pyrazole (Tpz-1) | Nanomolar concentrations | mdpi.com |

| HCT-116 (Colon Carcinoma) | Pyrazoline-based thiazole derivative | Strong activity | epa.gov |

| CACO-2 (Colon Carcinoma) | Pyrazoline-based thiazole derivative | Strong activity | epa.gov |

Beyond simple cytotoxicity, research has delved into the molecular mechanisms by which thienyl-pyrazole derivatives exert their anticancer effects. A key mechanism is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.gov

Several thienyl-pyrazole derivatives have been shown to induce apoptosis in cancer cells. nih.gov For instance, the thieno[2,3-c]pyrazole derivative Tpz-1 was found to induce apoptosis in HL-60 leukemia cells, which was confirmed by the detection of Annexin V-FITC binding to the cell surface. mdpi.com Another novel pyrazole derivative, PTA-1, was shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) through the externalization of phosphatidylserine (B164497) and the activation of caspases-3/7. nih.gov

Furthermore, these compounds can modulate key signaling pathways involved in cell proliferation and survival. The potent thienyl-pyrazole derivative (compound 3) mentioned earlier was found to be a good inhibitor of VEGFR-2, a key receptor in angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth. ekb.egekb.eg The thieno[2,3-c]pyrazole derivative Tpz-1 was also shown to interfere with cell cycle progression and disrupt microtubule and mitotic spindle formation, essential processes for cell division. mdpi.com

Anti-inflammatory and Analgesic Activities

Thienyl-pyrazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators.

A primary mechanism underlying the anti-inflammatory effects of thienyl-pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2. nih.govresearchgate.net COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. nih.gov

Several studies have synthesized and evaluated new thiophene (B33073) and annulated thiophene pyrazole hybrids for their COX-1/COX-2 inhibitory activity. Many of these compounds have shown greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For instance, docking studies have shown that certain thienopyrimidine derivatives can bind effectively to the COX-2 active site. nih.gov Computational studies on chlorinated thienyl-pyrazoline derivatives have also highlighted their potential as COX-2 inhibitors. tandfonline.com

In addition to COX inhibition, some pyrazole derivatives have been found to suppress the production of other pro-inflammatory cytokines. Research has shown that certain novel pyrazole analogs can significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) , interleukin-1 beta (IL-1β) , and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.govnih.gov The mechanism for this is believed to be through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov One particular compound was found to inhibit the nuclear translocation of NF-κB in a concentration-dependent manner. nih.gov

The ability of thienyl-pyrazole derivatives to target multiple inflammatory pathways, including both the COX and cytokine systems, makes them attractive candidates for the development of new anti-inflammatory drugs.

Table 2: Inhibition of Inflammatory Mediators by Thienyl-Pyrazole Derivatives

| Inflammatory Mediator | Function | Inhibitory Action | Reference |

| COX-2 | Prostaglandin Synthesis | Direct Enzyme Inhibition | tandfonline.comnih.gov |

| TNF-α | Pro-inflammatory Cytokine | Reduced Production | nih.govnih.gov |

| IL-6 | Pro-inflammatory Cytokine | Reduced Production | nih.govnih.gov |

| IL-1β | Pro-inflammatory Cytokine | Reduced Production | nih.gov |

| NF-κB | Transcription Factor | Inhibition of Activation | nih.govnih.gov |

Antimalarial and Antileishmanial Efficacy

Thienyl-pyrazole derivatives have shown promising activity against parasitic protozoa, including those responsible for malaria and leishmaniasis.

In vivo studies using mouse models infected with Plasmodium berghei have demonstrated the antimalarial potential of thienyl-pyrazole derivatives. nih.govpjps.pknih.gov In one study, a compound identified as 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole showed the highest antimalarial activity with a suppression rate of 70.26%. pjps.pknih.gov Another study reported that new pyrazolylpyrazoline derivatives exhibited promising inhibition of parasite multiplication in P. berghei-infected mice. nih.gov Some of these compounds, when further tested against a chloroquine-resistant strain of P. falciparum (in vitro), showed higher potency than chloroquine (B1663885) itself. nih.gov

Similarly, in vitro evaluations against Leishmania aethiopica have yielded positive results. academicjournals.orgnih.gov The antileishmanial activity of synthesized compounds has been assessed against both the promastigote and amastigote forms of the parasite. nih.gov One study found that a thienyl pyrazoline derivative, 1-phenyl-4-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-p-tolyl-1H-pyrazole, demonstrated good antileishmanial activity. academicjournals.org Another research effort identified several pyrazolylpyrazoline derivatives with promising activity against L. aethiopica promastigotes and amastigotes, comparable to the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. nih.gov

Table 3: Antiprotozoal Activity of Selected Thienyl-Pyrazole Derivatives

| Compound/Derivative Type | Parasite | Assay Type | Key Finding | Reference |

| 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole | Plasmodium berghei | In vivo | 70.26% suppression | pjps.pknih.gov |

| Pyrazolylpyrazoline derivatives | Plasmodium berghei | In vivo | Promising inhibition of parasite multiplication | nih.gov |

| Pyrazolylpyrazoline derivatives | P. falciparum (chloroquine-resistant) | In vitro | Higher potency than chloroquine | nih.gov |

| 1-phenyl-4-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-p-tolyl-1H-pyrazole | Leishmania aethiopica | In vitro | Good antileishmanial activity | academicjournals.org |

| Pyrazolylpyrazoline derivatives | Leishmania aethiopica | In vitro | Promising activity against promastigotes and amastigotes | nih.gov |

The antiprotozoal mechanisms of thienyl-pyrazole derivatives are multifaceted. One proposed mechanism is the inhibition of key parasitic enzymes. For example, docking studies have suggested that some pyrazole derivatives can inhibit falcipain-2, a cysteine protease of P. falciparum, and dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in the parasite. mdpi.com

In the context of leishmaniasis, some pyrazole derivatives are thought to act as antifolates by targeting leishmanial DHFR and pteridine (B1203161) reductase 1 (PTR1). nih.gov Reversal studies, where the antileishmanial effect of the compounds was diminished by the addition of folic or folinic acid, support this antifolate mechanism. nih.gov

Another potential mechanism of action is the induction of damage to the parasite's cell membrane. nih.gov Initial investigations into a series of 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives against Trypanosoma cruzi suggested that their anti-parasitic effect may be exerted through this pathway. nih.gov

Antioxidant Properties and Mitigation of Oxidative Stress

Thienyl-pyrazole derivatives have been investigated for their antioxidant properties and their ability to counteract oxidative stress, a condition implicated in various diseases. nih.govresearchgate.net

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. nih.gov In one study, several novel thienyl-pyrazole derivatives showed excellent DPPH and hydroxyl radical scavenging activities, with some compounds exhibiting IC50 values comparable to or better than standard antioxidants like ascorbic acid and BHA. nih.govresearchgate.net The presence of the NH proton in the pyrazole moiety is believed to contribute to this antioxidant capacity. nih.gov